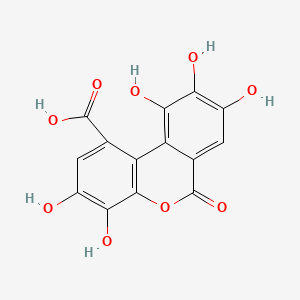

Luteic acid

Description

Structure

3D Structure

Properties

CAS No. |

476-67-5 |

|---|---|

Molecular Formula |

C14H8O9 |

Molecular Weight |

320.21 g/mol |

IUPAC Name |

3,4,8,9,10-pentahydroxy-6-oxobenzo[c]chromene-1-carboxylic acid |

InChI |

InChI=1S/C14H8O9/c15-5-2-4-7(11(19)9(5)17)8-3(13(20)21)1-6(16)10(18)12(8)23-14(4)22/h1-2,15-19H,(H,20,21) |

InChI Key |

FLZGFQFYDGHWLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1O)O)O)C3=C(C(=C(C=C3C(=O)O)O)O)OC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lutein Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutein (B1675518), a xanthophyll carotenoid, is a vital pigment in photosynthetic tissues of plants, where it plays crucial roles in light harvesting and photoprotection. Beyond its physiological importance in plants, lutein is a compound of significant interest for human health, particularly in the prevention of age-related macular degeneration. This technical guide provides a comprehensive overview of the lutein biosynthesis pathway in plants, detailing the core enzymatic steps, quantitative data on metabolite accumulation, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in plant science, biotechnology, and drug development.

The Core Lutein Biosynthesis Pathway

Lutein is synthesized within the plastids of plant cells, originating from the general isoprenoid pathway. The immediate precursor for carotenoid synthesis is geranylgeranyl pyrophosphate (GGPP), which is formed from the methylerythritol 4-phosphate (MEP) pathway. The first committed step in carotenoid biosynthesis is the condensation of two molecules of GGPP to form phytoene (B131915), a reaction catalyzed by phytoene synthase (PSY). A series of desaturation and isomerization reactions then convert phytoene to the red-colored lycopene (B16060).

The cyclization of lycopene marks a critical branch point in the carotenoid pathway. The synthesis of lutein proceeds down the α-carotene branch, which is initiated by the action of two key enzymes:

-

Lycopene ε-cyclase (LCYE): This enzyme catalyzes the formation of an ε-ring at one end of the linear lycopene molecule, producing δ-carotene.

-

Lycopene β-cyclase (LCYB): This enzyme then acts on δ-carotene to form a β-ring at the other end, yielding α-carotene (β,ε-carotene).

The subsequent steps involve the stereospecific hydroxylation of the β- and ε-rings of α-carotene, catalyzed by two distinct cytochrome P450 monooxygenases:

-

β-ring Hydroxylase (CYP97A3): This enzyme hydroxylates the β-ring of α-carotene to produce zeinoxanthin (B1232132).

-

ε-ring Hydroxylase (CYP97C1): Finally, this enzyme hydroxylates the ε-ring of zeinoxanthin to yield lutein (3R,3′R,6′R-β,ε-carotene-3,3′-diol).[1]

The preferred pathway for lutein synthesis in plants such as Arabidopsis thaliana is the hydroxylation of α-carotene to zeinoxanthin by CYP97A3, followed by the hydroxylation of zeinoxanthin to lutein by CYP97C1.[2][3][4]

Lutein Biosynthesis Pathway Diagram

Caption: The core lutein biosynthesis pathway from geranylgeranyl pyrophosphate.

Quantitative Data on Lutein Biosynthesis

The accumulation of lutein and its precursors can vary significantly between plant species, tissues, and in response to genetic modifications. The following tables summarize key quantitative data from the literature.

Table 1: Lutein Content in Various Plant Tissues

| Plant Species | Tissue | Lutein Content (µg/g fresh weight) | Reference(s) |

| Spinacia oleracea (Spinach) | Leaves | 50 - 80 | [5] |

| Brassica oleracea var. sabellica (Kale) | Leaves | 150 - 250 | [6] |

| Zea mays (Corn) | Grains | 1 - 5 | [6] |

| Pisum sativum (Pea) | Seeds | 10 - 25 | [6] |

| Acalypha macrostachya | Leaves | up to 350 | [7] |

| Saccharum officinarum (Sugarcane) | Leaves | ~65.7 | [7] |

Table 2: Carotenoid Composition in Arabidopsis thaliana Wild-Type and Lutein Biosynthesis Mutants (nmol/g fresh weight)

| Genotype | Lutein | α-Carotene | β-Carotene | Violaxanthin | Neoxanthin | Reference(s) |

| Wild-Type (Col) | 1050 ± 50 | 15 ± 5 | 650 ± 40 | 250 ± 20 | 200 ± 20 | [6] |

| lut2 (LCYE knockout) | 0 | 0 | 1050 ± 70 | 350 ± 30 | 250 ± 20 | [6] |

| lut5-1 (CYP97A3 null) | ~80% of WT | Accumulates | Reduced | Reduced | Reduced | [2][3][4] |

| chy1chy2lut2lut5 (quadruple mutant) | 0 | - | - | Accumulates | Accumulates | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of lutein biosynthesis.

Protocol 1: Extraction of Lutein from Plant Leaf Tissue

This protocol is adapted from various sources for the efficient extraction of lutein for subsequent quantification.[1][8][9]

Materials:

-

Fresh plant leaf tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (B3395972) (100%) containing 0.1% (w/v) Butylated Hydroxytoluene (BHT)

-

Petroleum ether or Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a centrifuge tube and add 1 mL of 100% acetone with 0.1% BHT. Vortex vigorously for 1 minute to extract the pigments.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Re-extract the pellet with another 1 mL of acetone with 0.1% BHT, vortex, and centrifuge as before.

-

Combine the supernatants.

-

Add 1 mL of petroleum ether and 1 mL of saturated NaCl solution to the combined supernatant. Vortex for 30 seconds to partition the carotenoids into the upper petroleum ether phase.

-

Centrifuge at 3,000 x g for 2 minutes to separate the phases.

-

Collect the upper petroleum ether phase and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Re-dissolve the dried pigment extract in a known volume (e.g., 200 µL) of a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile, methanol, and dichloromethane).

Experimental Workflow for Lutein Extraction

Caption: Step-by-step workflow for the extraction of lutein from plant leaves.

Protocol 2: HPLC Quantification of Lutein

This protocol provides a general method for the separation and quantification of lutein using reverse-phase HPLC.[5][8][10]

Materials and Equipment:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Lutein standard of known concentration

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water, ethyl acetate)

-

0.45 µm syringe filters

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase suitable for carotenoid separation. A common isocratic system consists of a mixture of acetonitrile, methanol, and water. A gradient system may also be used for better resolution. For example, a gradient of solvent A (acetonitrile:methanol:water) and solvent B (methanol:ethyl acetate).

-

Standard Curve Preparation: Prepare a series of dilutions of the lutein standard in the mobile phase to create a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Filter the reconstituted lutein extract through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase for at least 30 minutes.

-

Set the detector wavelength to 445-450 nm for lutein detection.

-

Inject a standard volume (e.g., 20 µL) of each standard and the sample.

-

Run the HPLC method with a flow rate of approximately 1 mL/min.

-

-

Quantification:

-

Identify the lutein peak in the sample chromatogram by comparing its retention time and absorption spectrum with the lutein standard.

-

Integrate the peak area of the lutein peak in both the standards and the samples.

-

Construct a standard curve by plotting the peak area of the standards against their known concentrations.

-

Calculate the concentration of lutein in the sample by interpolating its peak area on the standard curve.

-

Express the final lutein content in terms of µg per gram of fresh or dry weight of the plant tissue.

-

Protocol 3: In Vitro Assay for Lycopene Cyclase Activity

This protocol is designed to measure the activity of lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB) using heterologously expressed enzymes and a lycopene-producing E. coli system.[11][12]

Materials:

-

E. coli strain engineered to produce lycopene.

-

Expression vector containing the LCYE or LCYB gene.

-

IPTG for induction of gene expression.

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

-

Lysozyme and DNase I.

-

Sonciator.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 5 mM MgCl2).

-

Acetone and petroleum ether for extraction.

-

HPLC system for product analysis.

Procedure:

-

Enzyme Expression: Transform the lycopene-producing E. coli with the LCYE or LCYB expression vector. Grow the culture to mid-log phase and induce protein expression with IPTG.

-

Enzyme Preparation: Harvest the cells and resuspend in lysis buffer. Lyse the cells using lysozyme, DNase I, and sonication. Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the reaction buffer and the crude enzyme extract.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

The lycopene substrate is endogenously produced by the E. coli strain.

-

Incubate the reaction for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of acetone.

-

-

Product Extraction and Analysis:

-

Extract the carotenoids with petroleum ether as described in Protocol 1.

-

Analyze the extracted carotenoids by HPLC to identify and quantify the products (δ-carotene for LCYE, and γ-carotene and β-carotene for LCYB).

-

Enzyme activity can be expressed as the amount of product formed per unit time per milligram of protein.

-

Protocol 4: In Vitro Assay for Cytochrome P450 Carotenoid Hydroxylase (CYP97A3 and CYP97C1) Activity

This protocol outlines a method to assay the activity of CYP97A3 and CYP97C1 using microsomes from heterologous expression systems (e.g., yeast or insect cells) or isolated plant microsomes.[13]

Materials:

-

Microsomal fraction containing the expressed CYP enzyme.

-

NADPH.

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

-

Substrate: α-carotene for CYP97A3, zeinoxanthin for CYP97C1 (solubilized with a detergent like CHAPS).

-

Extraction solvents (e.g., ethyl acetate).

-

HPLC system for product analysis.

Procedure:

-

Microsome Preparation: Prepare microsomal fractions from the expression system or plant tissue according to standard protocols.

-

Enzyme Assay:

-

In a microcentrifuge tube, combine the reaction buffer, microsomal protein (e.g., 50-100 µg), and the solubilized substrate.

-

Pre-incubate at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate for a specific time (e.g., 30-60 minutes) with gentle shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate (B1210297).

-

-

Product Extraction and Analysis:

-

Vortex vigorously to extract the carotenoids into the ethyl acetate phase.

-

Centrifuge to separate the phases.

-

Collect the upper organic phase and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for HPLC analysis.

-

Analyze by HPLC to identify and quantify the hydroxylated products (zeinoxanthin for CYP97A3, lutein for CYP97C1).

-

Enzyme activity is calculated based on the amount of product formed.

-

Conclusion

The biosynthesis of lutein in plants is a well-defined pathway involving a series of enzymatic steps from the central isoprenoid metabolism. This guide has provided a detailed overview of this pathway, supported by quantitative data and comprehensive experimental protocols. A thorough understanding of the lutein biosynthetic pathway is essential for the genetic engineering of crops with enhanced nutritional value and for the development of novel therapeutic agents. The methodologies and data presented here offer a solid foundation for researchers to further explore the regulation and optimization of lutein production in plants.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. A quadruple mutant of Arabidopsis reveals a β-carotene hydroxylation activity for LUT1/CYP97C1 and a regulatory role of xanthophylls on determination of the PSI/PSII ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lycopene epsilon-cyclase - Wikipedia [en.wikipedia.org]

- 4. Defining the primary route for lutein synthesis in plants: the role of Arabidopsis carotenoid beta-ring hydroxylase CYP97A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. A simple and robust HPLC method to analyze lutein in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. Functional Characterization of Lycopene β- and ε-Cyclases from a Lutein-Enriched Green Microalga Chlorella sorokiniana FZU60 [mdpi.com]

- 13. Production and structural characterization of the cytochrome P450 enzymes in carotene ring hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ellagic Acid: A Technical Guide to Natural Sources and Advanced Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ellagic acid, a naturally occurring polyphenol with significant therapeutic potential. It details its primary natural sources, offering quantitative data on its concentration in various fruits and nuts. Furthermore, this guide presents a comprehensive analysis of conventional and advanced extraction methods, complete with detailed experimental protocols and comparative data on their efficiency. Finally, it elucidates the molecular mechanisms of ellagic acid's bioactivity by visualizing its interaction with key signaling pathways.

Natural Sources of Ellagic Acid

Ellagic acid is predominantly found in its free form or as ellagitannins, which are hydrolyzable tannins that release ellagic acid upon hydrolysis. The concentration of ellagic acid varies significantly depending on the plant species, variety, part of the plant, and ripening stage[1][2][3]. Berries, nuts, and certain fruits are among the richest dietary sources[4][5].

Quantitative Analysis of Ellagic Acid in Natural Sources

The following table summarizes the ellagic acid content in various natural sources, providing a comparative basis for selecting raw materials for extraction.

| Natural Source | Plant Part | Ellagic Acid Content (mg/100g dry weight unless specified) | Reference(s) |

| Pomegranate | |||

| Punica granatum cv. Hicaz | Peel | 161.5 | [6] |

| Punica granatum cv. Delibekirli | Peel | 45.0 | [6] |

| Punica granatum cv. Hicaz | Pericarp | 86.5 | [6] |

| Punica granatum cv. Delibekirli | Pericarp | 27.5 | [6] |

| Commercial Pomegranate Juice | Juice (mg/L) | 80.87 - 522.64 | [6] |

| Berries | |||

| Arctic Bramble (Rubus arcticus) | Fruit (fresh weight) | 68.6 | |

| Cloudberry (Rubus chamaemorus) | Fruit (fresh weight) | High | [4] |

| Raspberry (Rubus idaeus) | Fruit (fresh weight) | High | [4] |

| Strawberry (Fragaria x ananassa 'Senga Sengana') | Fruit (fresh weight) | 31.5 | [7] |

| Nuts | |||

| Walnut (Juglans regia) | Wood Sawdust | 39.3 | |

| Chestnut (Castanea sativa) | Bark | 30.74 | [6] |

| Pecan (Carya illinoinensis) | Nut | Lower than walnut | [4] |

Extraction Methodologies for Ellagic Acid

The extraction of ellagic acid from plant matrices is a critical step in its isolation for research and commercial purposes. The choice of extraction method depends on factors such as the desired purity, yield, cost-effectiveness, and environmental impact. This section details various extraction protocols, from conventional to modern techniques.

Conventional Solvent Extraction

Conventional solvent extraction is a widely used method for isolating ellagic acid. It relies on the principle of solid-liquid extraction, where a solvent is used to dissolve the target compound from the plant material.

Experimental Protocol: Methanol-Acetone-Water (MAW) Extraction from Raspberry Pomace [8]

-

Sample Preparation: Mill dried raspberry pomace to a fine powder.

-

Solvent System: Prepare a solvent mixture of methanol (B129727), acetone, and water in a 7:7:6 (v/v/v) ratio.

-

Extraction:

-

Mix the milled pomace with the MAW solvent at a solid-to-liquid ratio of 1:15 (w/v).

-

Ultrasonicate the mixture for 20 minutes at 30°C.

-

Centrifuge the mixture to separate the supernatant containing the extract.

-

Repeat the extraction process on the residue two more times.

-

-

Pooling and Analysis: Combine the supernatants from the three extractions for subsequent analysis and quantification of ellagic acid.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls enhances solvent penetration and mass transfer, leading to increased extraction efficiency and reduced extraction time.

Experimental Protocol: Ultrasound-Assisted Alkaline Hydrolysis of Pomegranate Peels [9]

-

Sample Preparation: Use the dried solid residue of pomegranate peels after an initial extraction of free phenolic compounds.

-

Solvent System: Prepare a 1.5 M sodium hydroxide (B78521) (NaOH) solution.

-

Extraction:

-

Combine the pomegranate peel residue with the NaOH solution at a solid-to-liquid ratio of 1:48 (w/v).

-

Subject the mixture to ultrasonication for 32 minutes.

-

Centrifuge the mixture to collect the supernatant.

-

-

Purification:

-

Adjust the pH of the supernatant to 1.0 with 12 M hydrochloric acid (HCl) in an ice bath to precipitate the ellagic acid.

-

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, facilitating the release of bioactive compounds into the solvent.

Experimental Protocol: Microwave-Assisted Extraction from Pomegranate Peel [10]

-

Sample Preparation: Grind dried pomegranate peels to a particle size of 0.100 - 0.250 mm.

-

Solvent System: Use an 80% aqueous methanol solution.

-

Extraction:

-

Mix the powdered peel with the solvent at a solid-to-liquid ratio of 1:20 (w/v).

-

Place the mixture in a microwave extractor and apply a microwave power of 140 W for 35 minutes.

-

-

Recovery: Filter the mixture to separate the extract from the solid residue.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction utilizes a fluid, most commonly carbon dioxide (CO2), at a temperature and pressure above its critical point. In this supercritical state, the fluid exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.

Experimental Protocol: Supercritical CO2 Extraction from Defatted Raspberry Seeds [11]

-

Sample Preparation: Mill dried raspberry seeds and defat them using a suitable method.

-

Supercritical Fluid System: Use supercritical CO2 as the primary solvent.

-

Extraction Parameters:

-

Set the extraction pressure to 340 bar.

-

Set the extraction temperature to 51°C.

-

Maintain a CO2 flow rate of 0.4 kg/h .

-

Conduct the extraction for 4 hours.

-

-

Collection: Depressurize the system to precipitate the extracted compounds, including ellagic acid.

Comparative Analysis of Extraction Methods

The efficiency of different extraction methods can be compared based on the yield of ellagic acid obtained under optimized conditions.

| Extraction Method | Plant Material | Key Parameters | Ellagic Acid Yield (mg/g) | Reference(s) |

| Methanol-Acetone-Water (MAW) | Raspberry Pomace | 7:7:6 (v/v/v) solvent, 1:15 S/L ratio, 30°C, 20 min (ultrasound) | 2.66 | [8] |

| Ultrasound-Assisted Alkaline Hydrolysis | Pomegranate Peels | 1.5 M NaOH, 1:48 S/L ratio, 32 min | 14.57 (mg/g dry peel) | [9] |

| Microwave-Assisted Extraction | Pomegranate Peel | 80% Methanol, 1:20 S/L ratio, 140 W, 35 min | 2.148 | [10] |

| Soxhlet Extraction | Pomegranate Peel | 80% Ethanol, 1:20 S/L ratio, 70°C, 7.5 h | 2.154 | [10] |

Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the extraction of ellagic acid and a key signaling pathway it modulates.

General Workflow for Ellagic Acid Extraction

References

- 1. Bioactive Compounds and Antioxidant Activity in Different Types of Berries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmbfs.org [jmbfs.org]

- 3. Pomegranate variety and pomegranate plant part, relevance from bioactive point of view: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ellagic Acid: What Is It, How It Works, and Food Source List [medicinenet.com]

- 5. docs.bvsalud.org [docs.bvsalud.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An Organic Solvent-Free Method for the Extraction of Ellagic Acid Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Extraction of Valuable Compounds by Microwave Assisted Extraction of Pomegranate Peel | ISPEC Journal of Agricultural Sciences [ispecjournal.com]

- 11. Simultaneous Hydrolysis of Ellagitannins and Extraction of Ellagic Acid from Defatted Raspberry Seeds Using Natural Deep Eutectic Solvents (NADES) - PMC [pmc.ncbi.nlm.nih.gov]

Luteic Acid: A Technical Guide on Chemical Structure and Properties for Researchers

Executive Summary

Luteic acid (CAS No. 476-67-5) is a naturally occurring phenolic compound classified as a monolactonized tergalloyl group, belonging to the family of hydrolyzable tannins. It is a key intermediate in the biosynthesis of ellagic acid and is found in various plants, most notably in the fruits and bark of Terminalia chebula. Structurally, it is characterized by a dibenzo[b,d]pyran-6-one core adorned with multiple hydroxyl groups and a carboxylic acid moiety, which contribute to its predicted physicochemical properties and potential biological activities. While the biological properties of extracts from its source plants are well-documented, specific data on isolated this compound is limited, presenting opportunities for further research. This document provides a comprehensive overview of the chemical structure, known properties, metabolic context, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Identification

This compound is an organic molecule with a complex aromatic structure. Its identity is defined by its molecular formula, weight, and systematic IUPAC name.

| Identifier | Value | Reference(s) |

| IUPAC Name | 3,4,8,9,10-Pentahydroxy-6-oxo-6H-dibenzo[b,d]pyran-1-carboxylic acid | [1] |

| CAS Number | 476-67-5 | |

| Molecular Formula | C₁₄H₈O₉ | [1] |

| Molecular Weight | 320.21 g/mol | |

| Synonyms | Luteolic acid | |

| InChI Key | FLZGFQFYDGHWLR-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C2C(=C(C(=C1O)O)O)C3=C(C(=C(C=C3C(=O)O)O)O)OC2=O |

Structural Features: this compound is a type of ellagitannin, which are hydrolyzable tannins. Key functional groups that dictate its chemical behavior include:

-

Polyphenolic System: Five hydroxyl groups attached to the aromatic rings, suggesting potent antioxidant potential through hydrogen donation.

-

Carboxylic Acid: An acidic functional group that can ionize, influencing its solubility and ability to form salts.

-

Lactone Ring: A cyclic ester group that is part of the dibenzo[b,d]pyran-6-one core. This lactone can be susceptible to hydrolysis.

Physicochemical Properties

Experimentally determined physicochemical data for pure this compound are scarce. The following table summarizes predicted properties from computational models, which can guide experimental design.

| Property | Predicted Value | Reference(s) |

| Water Solubility (logS) | -0.5 (log(mol/L)) | |

| Lipophilicity (ALogP) | 1.4 | |

| Polar Surface Area (PSA) | 164.7 Ų | |

| Hydrogen Bond Donors | 6 | |

| Hydrogen Bond Acceptors | 9 | |

| Rotatable Bonds | 1 |

Biological Properties and Activity

Direct research on the biological activities of isolated this compound is limited. However, its presence in medicinally active plants like Terminalia chebula and its structural similarity to other bioactive tannins suggest potential therapeutic effects.[2][3] Extracts of Terminalia chebula, rich in tannins including this compound precursors, have demonstrated significant antioxidant, anti-inflammatory, and immunomodulatory activities.[2][3] One review notes that this compound is under evaluation for anticancer properties, potentially acting through apoptosis and autophagy, though primary data is not widely available.

Given the lack of specific quantitative data for this compound, the table below presents the activities of Terminalia chebula extracts, which contain a mixture of phytochemicals including tannins related to this compound.

| Biological Activity | Assay / Model | Result (for T. chebula extract) | Reference(s) |

| Antioxidant | DPPH Radical Scavenging | Ethanolic extract shows dose-dependent inhibition. | [2] |

| Immunomodulatory | Murine model (ovalbumin immunization) | Aqueous extract enhanced Th1 cytokine expression (IFN-γ). | [3] |

| Anti-inflammatory | In vitro protein denaturation & proteinase inhibition | Formulations show significant inhibition. | |

| Hepatoprotective | CCl₄-induced toxicity in rats | Herbal formulation containing T. chebula showed protective effects. |

Metabolic and Biosynthetic Context

This compound is a crucial intermediate in both the anabolism and catabolism of related, well-studied tannins.

-

Biosynthesis: It is an intermediary compound in the plant-based synthesis of ellagic acid, forming from the oxidation of hexahydroxydiphenic acid (HHDP).[1][4]

-

Metabolism: In the mammalian gut, ellagitannins from dietary sources (e.g., pomegranates, walnuts) are hydrolyzed to release ellagic acid. Gut microbiota then metabolize ellagic acid by first opening one of its two lactone rings to form this compound. This compound is a transient precursor that is further decarboxylated and dehydroxylated to produce a series of metabolites known as urolithins (e.g., Urolithin A, B), which are more readily absorbed and are believed to be responsible for many of the health benefits attributed to ellagitannin consumption.[5]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of pure this compound are not widely published. The following sections provide generalized, representative methodologies that would be appropriate for researchers in this field.

Extraction and Isolation from Terminalia chebula

This compound can be isolated from the bark of Terminalia chebula.[3][6] The following protocol is a generalized workflow for the extraction of tannins, which would be followed by chromatographic purification to isolate this compound.

Methodology:

-

Preparation: Obtain dried bark of Terminalia chebula. Grind the bark into a coarse powder to increase surface area.

-

Extraction: Macerate the powder in an aqueous-ethanolic solvent (e.g., 70% ethanol) at room temperature for 24-48 hours with occasional stirring. This process is repeated 2-3 times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.

-

Fractionation: The crude extract can be subjected to liquid-liquid partitioning, for example, between ethyl acetate (B1210297) and water, to separate compounds based on polarity. Tannins are typically enriched in the polar phases.

-

Chromatographic Purification:

-

Initial Cleanup: The tannin-rich fraction is often first passed through a Sephadex LH-20 column, eluting with ethanol (B145695) or methanol (B129727), which is effective for separating phenolic compounds.

-

Fine Purification: Fractions containing this compound (identified by TLC or analytical HPLC against a standard, if available) are pooled and subjected to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of water and methanol (both containing a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) to yield the pure compound.

-

-

Structure Verification: The final purified compound's structure should be confirmed using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).[7]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to act as a free radical scavenger.

Principle: The stable purple-colored radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced to the yellow-colored non-radical form in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound in methanol or DMSO. Create a series of dilutions (e.g., 1 to 200 µg/mL).

-

Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) for comparison.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Prepare a blank well containing 100 µL of methanol and 100 µL of the sample (to account for sample color).

-

Prepare a control well containing 100 µL of DPPH solution and 100 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC₅₀ value (concentration required to inhibit 50% of the DPPH radical) is determined by plotting the percentage inhibition against the sample concentration.

-

Anti-inflammatory Activity Assay (COX-2 Enzyme Inhibition)

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Principle: The peroxidase activity of the COX enzyme is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. Inhibition of this reaction indicates COX-2 inhibition.

Protocol:

-

Reagents: Use a commercial COX-2 inhibitor screening assay kit, which typically contains human recombinant COX-2 enzyme, arachidonic acid (substrate), TMPD (probe), and a buffer solution.

-

Assay Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

-

Add the this compound solution (or a known inhibitor like celecoxib (B62257) as a positive control) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD.

-

-

Measurement:

-

Immediately measure the absorbance at 590-620 nm over time using a microplate reader in kinetic mode.

-

-

Calculation:

-

The rate of reaction is determined from the slope of the absorbance vs. time curve.

-

Calculate the percentage inhibition for each concentration of this compound compared to the no-inhibitor control.

-

Determine the IC₅₀ value from the dose-response curve.

-

Conclusion and Future Directions

This compound is a well-defined chemical entity with a significant role as a metabolic intermediate of ellagitannins. Its polyphenolic structure strongly suggests potential for antioxidant and anti-inflammatory activities. However, a notable gap exists in the scientific literature regarding the specific biological activities and mechanisms of action of the isolated compound. Future research should focus on:

-

Isolation and Synthesis: Development of optimized and scalable protocols for the isolation of this compound from natural sources or its total chemical synthesis to enable further biological studies.

-

Biological Screening: Systematic evaluation of pure this compound in a panel of in vitro assays for antioxidant, anti-inflammatory, anticancer, and antimicrobial activities to establish its biological profile and determine quantitative metrics (e.g., IC₅₀).

-

Mechanism of Action: Investigation into the molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

-

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of this compound to assess its bioavailability and potential as a therapeutic agent, especially in relation to its role as a urolithin precursor.

Addressing these areas will clarify the specific contributions of this compound to the health benefits of tannin-rich foods and botanicals, potentially positioning it as a novel compound for drug development.

References

- 1. This compound: Chemical Formula, Properties, Natural Extraction… [antropocene.it]

- 2. BiblioMed.org - DOI article sender [bibliomed.org]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound|Natural Phenol|RUO [benchchem.com]

- 5. Mechanistic Insights into the Biological Effects and Antioxidant Activity of Walnut (Juglans regia L.) Ellagitannins: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gbif.org [gbif.org]

- 7. Quantification of Polyphenols in Seaweeds: A Case Study of Ulva intestinalis [mdpi.com]

A Technical Guide to the Chemical Differences Between Luteic Acid and Ellagic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteic acid and ellagic acid are closely related natural phenolic compounds found in a variety of plants, fruits, and nuts. While structurally similar, their distinct chemical features lead to different physical properties, stabilities, and biological activities. Ellagic acid is a well-studied polyphenol known for its potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1] this compound is primarily recognized as its natural precursor, an intermediate in the biosynthetic pathway.[2][3] This technical guide provides an in-depth comparison of the chemical and physical properties of this compound and ellagic acid, details experimental protocols for their differentiation and separation, and visualizes their structural relationship and relevant biological pathways to aid researchers in their identification, characterization, and potential therapeutic development.

Core Chemical and Physical Differences

The primary chemical distinction lies in their core structure. Ellagic acid is a symmetrical dilactone of hexahydroxydiphenic acid.[1] In contrast, this compound is a monolactonized tergalloyl group, possessing a single lactone ring and a carboxylic acid group.[2][4] This fundamental difference in lactonization and the presence of a carboxyl group on this compound significantly influences their molecular properties.

Data Presentation: Comparative Properties

| Property | This compound | Ellagic Acid |

| IUPAC Name | 3,4,8,9,10-Pentahydroxy-6-oxo-6H-dibenzo[b,d]pyran-1-carboxylic acid[2][4] | 2,3,7,8-Tetrahydroxy[5]benzopyrano[5,4,3-cde][5]benzopyran-5,10-dione[5] |

| Molecular Formula | C₁₄H₈O₉[2] | C₁₄H₆O₈[5] |

| Molar Mass | 320.21 g/mol [2] | 302.197 g/mol [5] |

| Core Structure | Monolactone with a carboxylic acid group[4] | Symmetrical dilactone[1] |

| Solubility | Practically insoluble in water; weakly acidic[6] | Insoluble in water, but soluble in alkaline water and organic solvents like DMSO, ethanol, and methanol[5][7] |

| Melting Point | Not well-documented | >360 °C (decomposes)[5][7] |

| pKa Values | Not well-documented | Multiple pKa values, typically around 5.5 and 7.5[7] |

Biosynthetic and Chemical Synthesis Relationship

In nature, this compound serves as a direct precursor to ellagic acid. Plants produce these compounds from the hydrolysis of tannins.[1][5] Hexahydroxydiphenic acid can form this compound, which is subsequently lactonized to form the more stable, symmetrical ellagic acid.[2][4] This biosynthetic relationship is a key logical distinction between the two molecules.

Chemical synthesis of ellagic acid is well-established, often starting from gallic acid or its esters through oxidative coupling and lactonization.[7][8] One common method involves heating gallic acid with an oxidizing agent like arsenic acid or silver oxide.[5][8] More modern, practical syntheses have been developed using methyl gallate, achieving higher yields through a multi-step process involving protection, bromination, bis-lactonization, and C-C bond formation.[8]

Experimental Protocols for Differentiation

Distinguishing between this compound and ellagic acid in a sample requires robust analytical techniques. The structural differences give rise to unique spectral signatures and chromatographic behaviors.

Spectroscopic Analysis

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify key functional groups that differ between the two molecules.

-

Methodology:

-

Sample Preparation: Prepare a pellet by mixing ~1 mg of the purified sample powder with 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.

-

Data Acquisition: Analyze the pellet using an FT-IR spectrometer over a wavelength range of 400-4000 cm⁻¹.[9]

-

-

Key Differentiating Peaks:

-

This compound: Will exhibit a characteristic C=O stretching band for a carboxylic acid (typically broad, ~1700-1725 cm⁻¹) in addition to the lactone C=O stretch (~1730-1750 cm⁻¹). A broad O-H stretch from the carboxylic acid will also be present (~2500-3300 cm⁻¹).

-

Ellagic Acid: Will primarily show a strong C=O stretching absorption for the lactone groups (~1693-1740 cm⁻¹) and the phenolic O-H stretching bands (~3474-3554 cm⁻¹).[9] The absence of the distinct carboxylic acid C=O and O-H bands is a key identifier.

-

B. UV-Visible Spectroscopy

-

Objective: To compare the electronic absorption profiles.

-

Methodology:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or DMSO) to a known concentration.

-

Data Acquisition: Record the absorbance spectrum from approximately 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer.[10][11]

-

-

Expected Spectra:

-

Ellagic Acid: Typically shows two main absorption maxima, one around 255 nm and another in the 360-370 nm range.[10]

-

This compound: Due to the slightly different chromophore system, its absorption maxima may be shifted compared to ellagic acid. The exact λmax values are not as widely reported but would be expected to differ based on the structural asymmetry.

-

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify this compound and ellagic acid in a mixture. The higher polarity of this compound (due to the free carboxylic acid) will lead to a shorter retention time on a reverse-phase column compared to the less polar ellagic acid.

-

-

System: A gradient HPLC system with a UV-Vis or Diode-Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A gradient elution is typically required for good separation from other plant phenolics.

-

Solvent A: 0.1% Formic Acid or 5 mM Potassium Dihydrogen Orthophosphate in water (pH adjusted to ~2.5).[12]

-

Solvent B: Acetonitrile or Methanol.

-

-

Flow Rate: 1.0 - 1.5 mL/min.[12]

-

Detection: Monitor at 254 nm or 360 nm.[12]

-

Sample Preparation: Extract the compounds from the source material using a polar solvent like methanol or ethanol. Filter the extract through a 0.22 µm membrane before injection.[13]

-

Biological Activity and Signaling Pathways

While both are polyphenols, the majority of biological research has focused on ellagic acid, largely due to its greater stability and natural abundance in free form.

-

Ellagic Acid: Exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anti-proliferative, and chemopreventive effects.[14][15] Its antioxidant action is attributed to its ability to scavenge free radicals and chelate metal ions.[7] The anti-inflammatory and anticancer activities are often linked to its ability to modulate key cellular signaling pathways. For example, ellagic acid has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of proteins in the Bcl-2 family and activating caspases.[14]

-

This compound: As a transient intermediate, its specific biological activities are not as extensively characterized. It is presumed to possess antioxidant properties due to its phenolic structure, but its primary role in a biological context is often considered as a precursor to ellagic acid.

Conclusion

The chemical differences between this compound and ellagic acid are centered on their lactone structures. This compound is an asymmetric monolactone with a carboxylic acid, whereas ellagic acid is a more stable, symmetric dilactone. These structural distinctions are the basis for their different physicochemical properties and can be effectively exploited for their separation and identification using standard spectroscopic and chromatographic techniques. For drug development professionals, understanding that this compound is a biosynthetic intermediate is crucial, while the more stable and well-researched ellagic acid currently holds greater promise as a pharmacologically active agent. This guide provides the foundational chemical knowledge and experimental frameworks necessary for researchers to accurately characterize and investigate these important natural products.

References

- 1. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. About: this compound [dbpedia.org]

- 4. This compound: Chemical Formula, Properties, Natural Extraction… [antropocene.it]

- 5. Ellagic acid - Wikipedia [en.wikipedia.org]

- 6. Showing Compound this compound (FDB006735) - FooDB [foodb.ca]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. jidmr.com [jidmr.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Chromatographic Profiling of Ellagic Acid in Woodfordia fruticosa Flowers and their Gastroprotective Potential in Ethanol-induced Ulcers in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. academicjournals.org [academicjournals.org]

- 15. researchgate.net [researchgate.net]

Ellagic Acid: An In-depth Technical Guide on its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ellagic acid (EA), a naturally occurring polyphenolic compound found abundantly in fruits and nuts, has garnered significant scientific interest for its diverse biological activities. Extensive in vitro research has demonstrated its potent antioxidant, anti-inflammatory, and anticancer properties. This document provides a comprehensive technical overview of the molecular mechanisms underlying the in vitro effects of ellagic acid. It details its impact on key cellular processes, including cell proliferation, apoptosis, and cell cycle regulation, and elucidates its modulation of critical signaling pathways such as NF-κB, TGF-β/Smad, and STAT3. This guide synthesizes quantitative data from numerous studies into comparative tables, outlines detailed experimental protocols for key assays, and provides visual representations of complex biological pathways to support further research and drug development initiatives.

Core Mechanisms of Action

Ellagic acid exerts its biological effects through a multi-targeted approach, influencing fundamental cellular processes that are often dysregulated in pathological conditions, particularly in cancer.

Antiproliferative and Cytotoxic Effects

Ellagic acid consistently demonstrates a dose- and time-dependent inhibitory effect on the proliferation of a wide range of cancer cell lines, while showing minimal cytotoxicity to normal cells.[1][2][3] Studies on melanoma, pancreatic, breast, colon, and oral squamous carcinoma cells show that EA can significantly reduce cell viability.[1][2][4][5] For instance, in metastatic melanoma cell lines, concentrations between 25 and 100 µM effectively inhibit cell proliferation.[4] Similarly, in pancreatic cancer cells, EA at concentrations of 10 to 50 mmol/L decreases proliferation by up to 20-fold.[5] This selective cytotoxicity against cancer cells is a cornerstone of its therapeutic potential.[1]

Induction of Apoptosis

A primary mechanism for EA's anticancer activity is the induction of apoptosis, or programmed cell death. EA triggers apoptosis in various cancer cell lines, including melanoma, pancreatic, human osteogenic sarcoma (HOS), and cervical cancer cells.[4][5][6][7] The process is often mediated through the intrinsic mitochondrial pathway, which involves mitochondrial membrane depolarization, the release of cytochrome C into the cytoplasm, and the subsequent activation of downstream caspases, particularly caspase-3 and caspase-9.[5][6][8] Furthermore, EA has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xl.[6][7][9] In MCF-7 and MDA-MB-231 breast cancer cells, treatment with IC50 concentrations of EA for 48 hours resulted in apoptosis in 23.3% and 27.9% of cells, respectively.[10]

Cell Cycle Arrest

Ellagic acid is a potent inducer of cell cycle arrest, primarily at the G0/G1 or G1 phase, thereby preventing cancer cells from entering the DNA synthesis (S) phase and halting their replication.[4][7][11][12] In MCF-7 breast cancer cells and HCT-116 colon cancer cells, EA mediates G0/G1 arrest by modulating the TGF-β/Smad3 signaling pathway.[11][13] In HeLa cervical cancer cells, EA treatment at 10, 20, and 30 µM significantly increased the proportion of cells in the G1 phase to 69.9%, 75.7%, and 84.7%, respectively, compared to 60.3% in control cells.[7] This arrest is often associated with the downregulation of key cell cycle proteins like cyclin D1 and cyclin-dependent kinase 6 (CDK6).[7][10][14]

Antioxidant Activity

Ellagic acid is a powerful antioxidant, a property attributed to its ability to scavenge free radicals and reduce oxidative stress.[15][16][17] In vitro assays have confirmed its strong radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl radicals (HO•), and superoxide (B77818) anions.[6][18][19] It effectively inhibits lipid peroxidation and protects against H2O2- and bleomycin-induced DNA damage.[6][15] Beyond direct scavenging, EA can also enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).[6][16]

Anti-inflammatory Effects

The anti-inflammatory properties of EA are primarily linked to its ability to inhibit the pro-inflammatory NF-κB signaling pathway.[4][5][20] By suppressing NF-κB activity, EA reduces the expression and synthesis of downstream pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][20] It also suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[21][22]

Inhibition of Cell Migration, Invasion, and Angiogenesis

Ellagic acid has demonstrated the ability to inhibit processes crucial for cancer metastasis, including cell migration and invasion.[1][23][24] This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating tumor invasion.[1][2][8][24] In renal cell carcinoma, EA was found to suppress the transcription factor RUNX2, which in turn targets MMP1 expression.[24] EA also inhibits angiogenesis by decreasing the levels of vascular endothelial growth factor (VEGF).[1]

Signaling Pathways Modulated by Ellagic Acid

Ellagic acid's diverse cellular effects are orchestrated through its interaction with multiple intracellular signaling pathways.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and it is often constitutively active in cancer cells. Ellagic acid is a potent inhibitor of this pathway.[4][5] It has been shown to decrease NF-κB binding activity in a dose-dependent manner in pancreatic and melanoma cancer cells.[4][5] This inhibition prevents the translocation of the p65/p50 NF-κB complex to the nucleus, thereby suppressing the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[4][5][25]

Intrinsic Apoptosis Pathway

Ellagic acid promotes apoptosis largely by activating the mitochondrial-mediated intrinsic pathway. This is often a downstream consequence of inhibiting pro-survival signals like NF-κB.[5] By increasing the Bax/Bcl-2 ratio, EA enhances mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[5][6] Cytochrome c then activates the caspase cascade, culminating in the activation of effector caspase-3, which executes the final stages of apoptosis.[5][6]

TGF-β/Smad Signaling Pathway

In certain cancer types, such as breast and colon cancer, the Transforming Growth Factor-beta (TGF-β) pathway acts as a tumor suppressor. Ellagic acid has been found to activate this pathway to induce cell cycle arrest and apoptosis.[11][13] It modulates the expression of genes within the TGF-β/Smads signaling cascade.[11][12] This activation leads to the phosphorylation and nuclear translocation of Smad proteins (e.g., Smad3), which then regulate the transcription of target genes, including cell cycle inhibitors like p21, leading to G1 arrest.[11][13]

Other Signaling Pathways

-

STAT3 Signaling: In cervical and prostate cancer cells, EA has been shown to inhibit cell proliferation by suppressing the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[7] This leads to the downregulation of STAT3 target genes like CyclinD1 and Bcl-xl.[7]

-

MAPK Signaling: Ellagic acid can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK), which are involved in regulating inflammation and cell survival.[25]

-

PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial pro-survival pathway often overactive in cancer. EA has been reported to affect various genes and regulators related to this pathway.[26]

Quantitative Data Summary

The following tables summarize key quantitative findings from various in vitro studies on ellagic acid.

Table 1: Cytotoxicity and Antiproliferative Effects of Ellagic Acid

| Cell Line(s) | Cancer Type | Assay | Concentration Range | Key Finding(s) | Reference(s) |

| 1205Lu, WM852c, A375 | Metastatic Melanoma | Cell Viability | 25 - 100 µM | Significant inhibition of cell proliferation. | [4] |

| MIA PaCa-2, PANC-1 | Pancreatic Adenocarcinoma | Proliferation | 10 - 50 mmol/L | Up to 20-fold decrease in proliferation at 50 mmol/L. | [5] |

| HOS | Osteogenic Sarcoma | Proliferation | 1 - 20 µg/ml | Significant reduction in cell proliferation. | [6] |

| Caco-2, MCF-7, DU 145 | Colon, Breast, Prostate | Anti-proliferation | 10 - 100 µmol/L | Strong anti-proliferative activity. | [1] |

| B16 | Mouse Melanoma | Proliferation | Not specified | Good inhibitory effect on proliferation. | [27] |

| CAL-27, SCC-9 | Oral Squamous Carcinoma | Cytotoxicity (MTT) | 5 - 662 µM | Cytotoxic at all exposure times. | [2][3] |

Table 2: Induction of Apoptosis by Ellagic Acid

| Cell Line(s) | Cancer Type | Assay | Concentration | Apoptosis Induction | Reference(s) |

| MIA PaCa-2, PANC-1 | Pancreatic | DNA Fragmentation, AnV/PI | 10 - 50 mmol/L | Dose-dependent increase in apoptosis. | [5] |

| HOS | Osteogenic Sarcoma | DNA Degradation, Western Blot | 1 - 20 µg/ml | Induced Bax expression and caspase-3 activation. | [6] |

| MCF-7 | Breast | Annexin-V Staining | IC50 | 23.3% of cells apoptotic after 48h. | [10] |

| MDA-MB-231 | Breast | Annexin-V Staining | IC50 | 27.9% of cells apoptotic after 48h. | [10] |

| HeLa | Cervical | Annexin V/PI | 10, 20, 30 µM | Significantly induced apoptosis. | [7] |

Table 3: Cell Cycle Arrest Induced by Ellagic Acid

| Cell Line(s) | Cancer Type | Phase of Arrest | Concentration | Key Molecular Changes | Reference(s) |

| WM852c | Metastatic Melanoma | G1 | 50 µM | Disruption of cellular replication. | [4] |

| MCF-7 | Breast | G0/G1 | Not specified | Mediated by TGF-β/Smads signaling. | [11][12] |

| HCT-116 | Colon | G0/G1 | Not specified | Mediated by TGF-β1/Smad3 signaling. | [13] |

| HeLa | Cervical | G1 | 10, 20, 30 µM | Increased G1 cells to 69.9%, 75.7%, 84.7%. Downregulated CyclinD1. | [7] |

Table 4: Enzyme Inhibition by Ellagic Acid

| Enzyme Target | Type of Inhibition | IC50 Value | Cell/System | Key Finding | Reference(s) |

| Tyrosinase | Mixed, Reversible | 0.2 ± 0.05 mM | Mushroom Tyrosinase | Effective inhibition of enzyme activity. | [27] |

| CDK6 | Not specified | 3.053 µM | In vitro assay | Potent CDK6 inhibitor, binds with K = 10^7 M^-1. | [10] |

| MMP-2, MMP-9 | Transcriptional | Not specified | PANC-1, AsPC-1 cells | Dose- and time-dependent inhibition of mRNA expression. | [8] |

| MMP-1 | Transcriptional | Not specified | 786-O, ACHN cells | Decreased mRNA and protein expression. | [24] |

| Xanthine Oxidase | Mixed, Reversible | Not specified | In vitro assay | Reversible inhibitor. | [28] |

| Liver Pyruvate Kinase (PKL) | Allosteric, Non-competitive | Not specified | In vitro assay | Potent and selective inhibitor. | [29] |

Detailed Experimental Protocols

This section provides generalized methodologies for key in vitro experiments commonly used to investigate the mechanisms of action of ellagic acid.

Cell Viability / Cytotoxicity Assay (MTT/MTS Assay)

-

Principle: These colorimetric assays measure cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert tetrazolium salts (MTT, MTS) into a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., A375 melanoma, PANC-1 pancreatic) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of ellagic acid (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

-

Methodology:

-

Cell Treatment: Culture and treat cells with desired concentrations of ellagic acid in 6-well plates for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: This method uses PI to stain cellular DNA. The amount of fluorescence emitted by the stained cells is directly proportional to the amount of DNA. Flow cytometry can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Methodology:

-

Cell Treatment: Culture and treat cells with ellagic acid as described previously.

-

Cell Harvesting: Collect approximately 1x10⁶ cells and wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Conclusion

The in vitro evidence overwhelmingly establishes ellagic acid as a potent, multi-functional bioactive compound with significant therapeutic potential, particularly in oncology. Its ability to selectively inhibit cancer cell proliferation, induce apoptosis through mitochondrial and signaling pathway modulation, and halt the cell cycle provides a strong rationale for its development as an anticancer agent. Furthermore, its antioxidant and anti-inflammatory properties suggest broader applications in diseases characterized by oxidative stress and chronic inflammation. The detailed mechanisms, including the inhibition of NF-κB and STAT3 and the activation of the TGF-β/Smad pathway, offer specific targets for further investigation and drug design. This technical guide provides a foundational resource for researchers aiming to harness the multifaceted therapeutic capabilities of ellagic acid.

References

- 1. In vitro anti-proliferative activities of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic and Metalloproteinase-inhibitory Effects of Ellagic Acid Against Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ellagic acid inhibits melanoma growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - Kim - Translational Cancer Research [tcr.amegroups.org]

- 9. mdpi.com [mdpi.com]

- 10. DSpace [infospace.mrc.ac.za]

- 11. Ellagic acid induces cell cycle arrest and apoptosis through TGF-β/Smad3 signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Ellagic acid induces cell cycle arrest and apoptosis via the TGF‑β1/Smad3 signaling pathway in human colon cancer HCT‑116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strong antioxidant activity of ellagic acid in mammalian cells in vitro revealed by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ellagic acid in suppressing in vivo and in vitro oxidative stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of the Free Radical Scavenging Activities of Ellagic Acid and Ellagic Acid Peracetate by EPR Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spectroscopic studies on the antioxidant activity of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-oxidant and anti-inflammatory effects of ellagic and punicic acid in an in vitro model of cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protective effects and therapeutic applications of ellagic acid against natural and synthetic toxicants: A review article - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ellagic acid suppresses the human renal carcinoma cell migration and invasion by targeting the RUNX2/MMP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Antityrosinase mechanism of ellagic acid in vitro and its effect on mouse melanoma cells [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Ellagic Acid and Its Metabolites as Potent and Selective Allosteric Inhibitors of Liver Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Luteolin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luteolin (B72000), a naturally occurring flavone, and its derivatives are gaining significant attention within the scientific community for their potent antioxidant properties. These compounds demonstrate a remarkable ability to neutralize harmful free radicals and modulate cellular signaling pathways associated with oxidative stress, such as the Nrf2 and NF-κB pathways. This technical guide provides a comprehensive overview of the antioxidant activity of luteolin and its derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development. It is important to note that while the query specified "luteic acid," the preponderance of scientific literature points to "luteolin" as the relevant compound in this context.

Quantitative Antioxidant Activity

The antioxidant capacity of luteolin and its derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating greater antioxidant activity. The following tables summarize the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity of Luteolin and its Derivatives

| Compound | IC50 Value | Reference Compound | Reference |

| Luteolin | 1.5 µM | Rosmarinic acid (1.8 µM) | [1] |

| Luteolin-7-O-glucoside | 6.1 µM | Rosmarinic acid (1.8 µM) | [1] |

| Luteolin | ~18.3 µM | Catechin (~18.3 µM) | |

| 5-O-methyl succinyl luteolin | Not specified, but noted as having high therapeutic potential | Trolox | [2] |

Table 2: ABTS Radical Scavenging Activity of Luteolin and its Derivatives

| Compound | Trolox Equivalence (TE) | Notes | Reference |

| Luteolin | Not specified, but used as a standard for comparison | All 5-O-acyl derivatives showed radical scavenging activity | [2] |

| 5-O-acyl luteolin derivatives (short to long chain) | Slightly decreased activity compared to luteolin | Derivatization at the 5-O position did not eliminate antioxidant activity | [2] |

Experimental Protocols

Accurate assessment of antioxidant activity is crucial for comparative studies. Below are detailed methodologies for three widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. This decolorization is measured spectrophotometrically at approximately 517 nm.[3]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0.

-

Prepare a stock solution of the test compound (luteolin, its derivative, or a standard like ascorbic acid or Trolox) in a suitable solvent (e.g., methanol, ethanol (B145695), or DMSO).

-

Create a series of dilutions from the stock solution to obtain a range of concentrations.

-

-

Assay (96-well plate format):

-

Add a specific volume (e.g., 20 µL) of each concentration of the test sample or standard to the wells.

-

Add a larger volume (e.g., 180 µL) of the DPPH working solution to all wells.

-

For the blank control, add the solvent instead of the test sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.[3]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

-

Plot the % inhibition against the sample concentration to determine the IC50 value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the pre-formed ABTS•+, leading to a loss of color that is measured spectrophotometrically at 734 nm.

Procedure:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox).

-

-

Assay (96-well plate format):

-

Add a small volume (e.g., 10 µL) of the test sample or standard at various concentrations to the wells.

-

Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the ABTS•+ radical as described for the DPPH assay.

-

Determine the IC50 value from the dose-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.

Procedure:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water.

-

FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

-

-

Assay (96-well plate format):

-

Add a small volume (e.g., 20 µL) of the test sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells.

-

Add a larger volume (e.g., 180 µL) of the pre-warmed FRAP working reagent to all wells.

-

Incubate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Create a standard curve using a known concentration of FeSO₄ or Trolox.

-

Determine the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as Fe²⁺ equivalents.

-

Signaling Pathways and Experimental Workflows

General Experimental Workflow for Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for assessing the antioxidant activity of a compound.

Nrf2 Signaling Pathway Activation by Luteolin

Luteolin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.[4] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[5]

NF-κB Signaling Pathway Inhibition by Luteolin

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, which is closely linked to oxidative stress. Luteolin has been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[6] It can block the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which prevents the nuclear translocation of the p65 subunit of NF-κB.[7][8]

Conclusion

Luteolin and its derivatives represent a promising class of compounds with significant antioxidant potential. Their ability to directly scavenge free radicals and modulate key cellular pathways involved in oxidative stress and inflammation underscores their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals, offering standardized data, detailed protocols, and mechanistic insights to facilitate further investigation into these valuable natural products. Future research should focus on expanding the quantitative data for a wider range of derivatives and exploring their efficacy and safety in preclinical and clinical settings.

References

- 1. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Frontiers | Luteolin: A promising natural agent in management of pain in chronic conditions [frontiersin.org]

- 5. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]

- 7. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Mechanisms: An In-depth Technical Guide to the Anti-inflammatory Effects of Ellagic Acid in Cell Models

For Researchers, Scientists, and Drug Development Professionals

Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro effects of ellagic acid on key inflammatory signaling pathways and markers. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in the field of drug discovery and development.

Quantitative Analysis of Ellagic Acid's Anti-inflammatory Efficacy

The anti-inflammatory effects of ellagic acid have been quantified across various cell models, demonstrating its ability to modulate the expression and production of key inflammatory mediators. The following tables summarize the dose-dependent effects of ellagic acid on pro-inflammatory cytokine and mediator production.

Table 1: Effect of Ellagic Acid on Pro-inflammatory Cytokine Production

| Cell Line | Inflammatory Stimulus | Ellagic Acid Concentration | Target Cytokine | % Inhibition / Reduction | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1, 2, 4 µg/mL | TNF-α, IL-6, IL-1β | Dose-dependent reduction | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-6 | Significant inhibition | [2] |

| HaCaT Keratinocytes | TNF-α/IFN-γ | 1000 µM | TNF-α, IL-6 | Significant suppression of production and mRNA expression | [3] |

| Human Dermal Fibroblasts | Lipopolysaccharide (LPS) | 10⁻⁶ M, 10⁻⁷ M | IL-1β, IL-6 | Reduction in secretion | [1] |

| BV-2 Microglia | Lipopolysaccharide (LPS) | 1 µM | Pro-inflammatory cytokines | Reduction in excretion | [4][5] |

| Immortalized Human Cardiac Fibroblasts (IM-HCF) | TGF-β1 | 1 µM | TNF-α, IL-1β, IL-6 | Significant reduction | [6] |

| Metastatic Melanoma Cells | - | 25, 50, 100 µM | IL-1β, IL-8 | Significant decrease in mRNA | [7] |

Table 2: Effect of Ellagic Acid on Other Inflammatory Mediators

| Cell Line | Inflammatory Stimulus | Ellagic Acid Concentration | Target Mediator | Effect | Reference |

| BV-2 Microglia | Lipopolysaccharide (LPS) | Not specified | NO, iNOS | Inhibition of release and protein level | [8] |